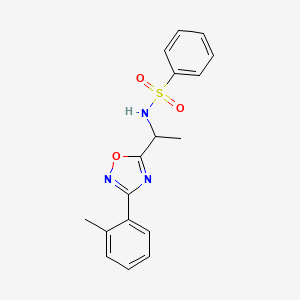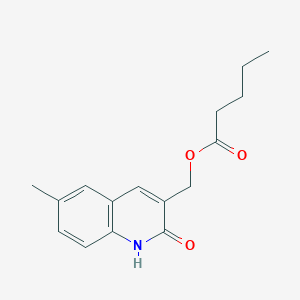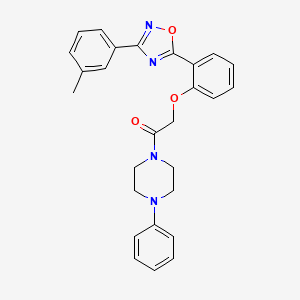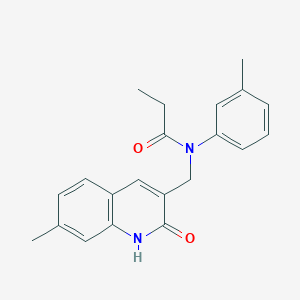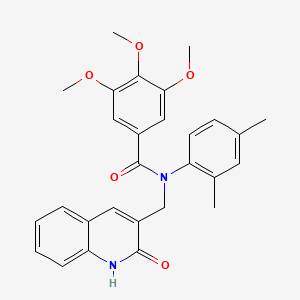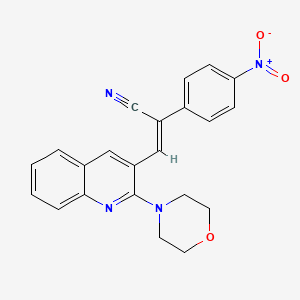
N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide, also known as PPO, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a non-toxic and water-soluble compound that has been found to exhibit excellent fluorescent properties. PPO has been used in a variety of research fields including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is based on its ability to bind to biomolecules and exhibit fluorescence. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has a high quantum yield and a large Stokes shift, which makes it an excellent fluorescent probe. When N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide binds to a biomolecule, it undergoes a conformational change that results in an increase in fluorescence intensity. The mechanism of action of N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been studied extensively, and it has been found to be highly specific and sensitive.
Biochemical and Physiological Effects:
N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been found to have minimal biochemical and physiological effects. It is a non-toxic and water-soluble compound that does not affect the function of biomolecules. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been used in a variety of biological systems, including cells, tissues, and animals, without any adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide in lab experiments include its excellent fluorescent properties, high specificity, and sensitivity. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is also non-toxic and water-soluble, which makes it easy to work with. However, there are some limitations to using N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide in lab experiments. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has a relatively short fluorescence lifetime, which limits its use in time-resolved experiments. In addition, N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has a limited range of excitation and emission wavelengths, which limits its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide in scientific research. One area of research is the development of new biosensors based on N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide could be used to develop biosensors for the detection of a wide range of analytes, including drugs, toxins, and environmental pollutants. Another area of research is the study of protein dynamics using N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide could be used to study the conformational changes of proteins in real-time, which could provide insights into the mechanisms of protein function. Finally, N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide could be used in the development of new imaging techniques for biomedical applications. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide could be used as a fluorescent probe for the detection of cancer cells, for example, or for the detection of pathogens in clinical samples.
Conclusion:
In conclusion, N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide, or N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide, is a chemical compound that has been widely used in scientific research due to its excellent fluorescent properties. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been used in a variety of research fields including biochemistry, pharmacology, and medicinal chemistry. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has a unique mechanism of action based on its ability to bind to biomolecules and exhibit fluorescence. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has minimal biochemical and physiological effects and has several advantages for lab experiments. Finally, there are several future directions for the use of N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide in scientific research, including the development of new biosensors, the study of protein dynamics, and the development of new imaging techniques.
Synthesemethoden
N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide can be synthesized using a simple two-step process. The first step involves the synthesis of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol, which is achieved by reacting 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with phenylhydrazine in the presence of a catalyst. The second step involves the reaction of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol with pivaloyl chloride in the presence of a base to produce N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide.
Wissenschaftliche Forschungsanwendungen
N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been widely used in scientific research due to its excellent fluorescent properties. It has been used as a fluorescent probe for the detection of various biomolecules, such as proteins, nucleic acids, and lipids. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has also been used in the development of biosensors for the detection of glucose, cholesterol, and other analytes. In addition, N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been used in the study of protein-protein interactions and protein-ligand interactions.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-19(2,3)18(23)20-15-11-9-14(10-12-15)17-21-16(22-24-17)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKDVCKINPKQQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B7715734.png)
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7715738.png)



